molecular formula C15H21NO2S B6624270 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane

5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane

Cat. No.: B6624270
M. Wt: 279.4 g/mol
InChI Key: GHUCLGDKYZPUPY-UHFFFAOYSA-N
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Description

5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane: is a spirocyclic compound characterized by a unique structural motif where a spiro atom connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow synthesis techniques. This method allows for precise control of reaction conditions, leading to higher yields and improved safety compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(4-ethylsulfonylphenyl)-5-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-2-19(17,18)14-6-4-13(5-7-14)16-11-3-8-15(12-16)9-10-15/h4-7H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUCLGDKYZPUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCCC3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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